molecular formula C14H20N4O2 B2698106 N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2361890-20-0

N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2698106
CAS RN: 2361890-20-0
M. Wt: 276.34
InChI Key: FGYBXXQLZCMCOZ-UHFFFAOYSA-N
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Description

N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP-ACP, is a complex of calcium, phosphate, and casein phosphopeptide. CPP-ACP is a bioactive molecule that has been widely studied for its potential in dental applications.

Mechanism of Action

The mechanism of action of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide involves the formation of complexes with calcium and phosphate ions, which can then be incorporated into the tooth enamel and dentin. This leads to the formation of a protective layer on the tooth surface, which can help to prevent demineralization and promote remineralization. This compound has also been shown to inhibit the growth of cariogenic bacteria and reduce the production of acid in the oral cavity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the microhardness of enamel and dentin, as well as increase the resistance of teeth to acid erosion. This compound has also been shown to reduce the solubility of enamel and dentin, making it more resistant to demineralization. In addition, this compound has been shown to have antibacterial and anti-inflammatory properties, which can help to reduce the risk of dental caries and other oral diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide is its potential in dental applications. It has been shown to be effective in preventing and treating dental caries, as well as reducing the risk of dentin hypersensitivity. This compound is also relatively easy to synthesize, making it a promising agent for further research. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of this compound in the oral cavity, which can affect its effectiveness. In addition, the long-term effects of this compound on oral health are still not fully understood.

Future Directions

There are a number of future directions for research on N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide. One area of research is the development of new formulations of this compound that are more effective in preventing and treating dental caries. Another area of research is the investigation of the long-term effects of this compound on oral health. Additionally, further research is needed to understand the mechanism of action of this compound and its potential in other areas of medicine. Overall, this compound is a promising agent with a wide range of potential applications in dental and medical research.

Synthesis Methods

N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of 1-cyclopentyl-3-(dimethylamino)-1-propanone with 4-amino-1H-pyrazole-3-carboxylic acid, followed by acylation with propionyl chloride and coupling with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester. The resulting compound is then deprotected and coupled with casein phosphopeptide to form this compound.

Scientific Research Applications

N-(1-Cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential in dental applications. It has been shown to have anti-caries and remineralization properties, making it a promising agent for the prevention and treatment of dental caries. This compound has also been investigated for its potential in the treatment of dentin hypersensitivity, as well as its antibacterial and anti-inflammatory properties.

properties

IUPAC Name

N-(1-cyclopentylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-2-13(19)15-8-7-14(20)17-11-9-16-18(10-11)12-5-3-4-6-12/h2,9-10,12H,1,3-8H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYBXXQLZCMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CN(N=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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